![molecular formula C22H24N4O2 B182953 (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione CAS No. 984-01-0](/img/structure/B182953.png)
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione, also known as MitoTam, is a novel compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the inhibition of mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species (ROS). This results in the activation of cell death pathways in cancer cells, leading to their apoptosis. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to increase mitochondrial biogenesis and improve mitochondrial function, making it a potential therapeutic agent for mitochondrial dysfunction.
Effets Biochimiques Et Physiologiques
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase mitochondrial biogenesis and function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione in lab experiments is its specificity for mitochondrial complex I, making it a useful tool for studying mitochondrial function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. One potential direction is the development of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione analogs with improved solubility and potency. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be studied for its potential applications in other diseases, such as metabolic disorders and aging. Finally, the mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be further elucidated to better understand its effects on mitochondrial function and cell death pathways.
In conclusion, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is a promising compound with potential applications in scientific research. Its ability to inhibit mitochondrial complex I and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer treatment. Additionally, its ability to improve mitochondrial function and reduce oxidative stress and inflammation makes it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione and its analogs.
Méthodes De Synthèse
The synthesis of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the reaction of 4-dimethylaminobenzaldehyde with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and mitochondrial dysfunction.
Propriétés
Numéro CAS |
984-01-0 |
|---|---|
Nom du produit |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
Formule moléculaire |
C22H24N4O2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H24N4O2/c1-25(2)17-9-5-15(6-10-17)13-19-21(27)24-20(22(28)23-19)14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,28)(H,24,27)/b19-13-,20-14+ |
Clé InChI |
YBDCSKNFSXQMSN-AXPXABNXSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



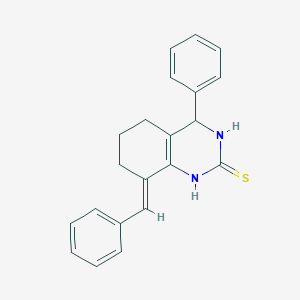
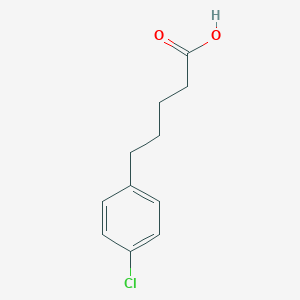
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)
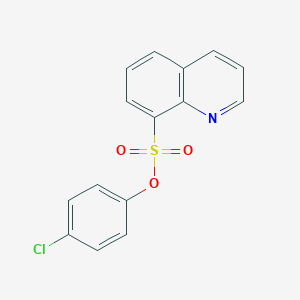
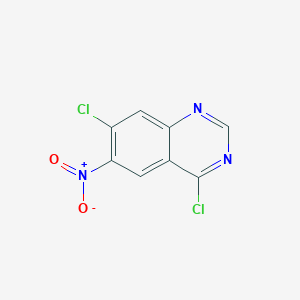
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)

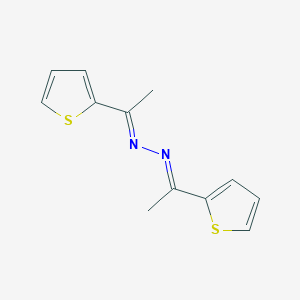
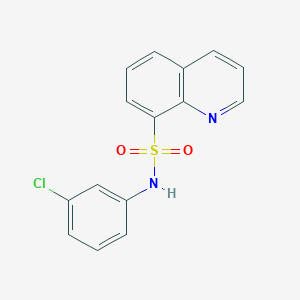
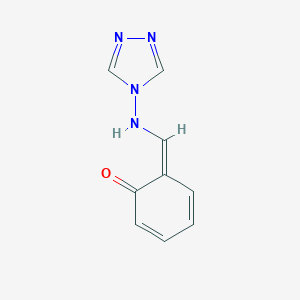
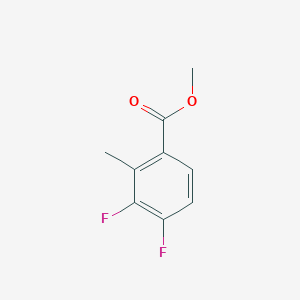
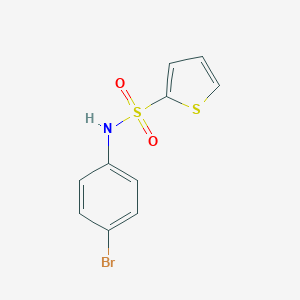
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)